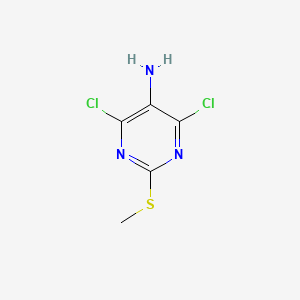
4,6-Dichloro-2-(methylthio)-5-pyrimidineamine
Descripción general
Descripción
4,6-Dichloro-2-(methylthio)-5-pyrimidineamine is a useful research compound. Its molecular formula is C5H5Cl2N3S and its molecular weight is 210.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4,6-Dichloro-2-(methylthio)-5-pyrimidineamine is a heterocyclic compound characterized by its pyrimidine ring structure, which includes two chlorine atoms and a methylthio group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. Its molecular formula is C₆H₆Cl₂N₄S, with a molecular weight of 207.1 g/mol. The presence of chlorine and sulfur atoms contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily as an antibacterial agent. Studies have shown its efficacy against various bacterial strains, suggesting its potential for use in treating microbial infections. Additionally, derivatives of this compound have been explored for their anti-inflammatory properties.
Key Biological Activities
- Antibacterial Activity : The compound has been studied for its ability to inhibit bacterial growth, making it a candidate for antibiotic development.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is thought to be mediated through its interaction with various biological targets. The compound's structure allows it to engage with enzymes or receptors involved in cellular processes, potentially inhibiting their function and leading to antibacterial effects.
Research Findings and Case Studies
Several studies have investigated the biological properties of this compound and its derivatives:
-
Antibacterial Studies :
- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.
- Another study focused on the synthesis of related pyrimidine derivatives, which showed enhanced antibacterial properties compared to the parent compound.
-
Anti-inflammatory Research :
- Research on derivatives indicated that modifications to the methylthio group could enhance anti-inflammatory effects, suggesting a pathway for developing new therapeutic agents targeting inflammation.
Data Tables
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Two Cl atoms, methylthio group | Antibacterial | |
| 4-Chloro-2-(methylthio)-5-pyrimidineamine | Lacks one Cl atom | Less reactive | |
| 4,6-Difluoro-2-(methylthio)-5-pyrimidineamine | Fluorine substituents | Different activity profile |
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Nitrification : Introduction of nitro groups.
- Cyclization with Thiourea : Formation of the pyrimidine ring.
- Methylation : Addition of methyl groups.
- Chlorination : Use of phosphorus oxychloride to introduce chlorine atoms.
Propiedades
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-5-9-3(6)2(8)4(7)10-5/h8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDZQZVTGOIZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














